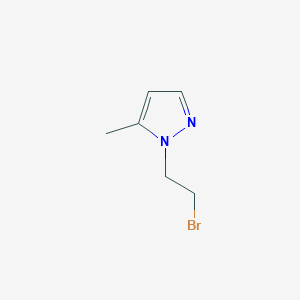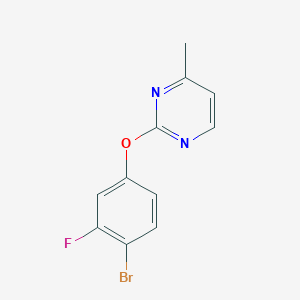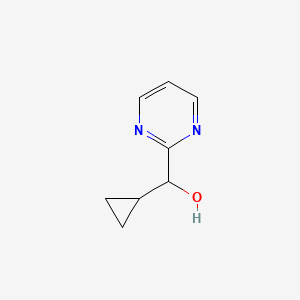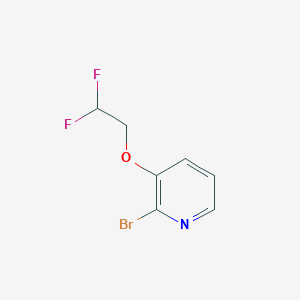
2-Bromo-3-(2,2-difluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2,2-difluoroethoxy)pyridine is a chemical compound with the molecular formula C7H6BrF2NO .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) on the one hand to achieve the frontier orbital gap and on the other hand to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .Chemical Reactions Analysis
2-Bromo-3,3,3-trifluoropropene (BTP) represents a highly valuable synthon in synthetic chemistry, and has been widely used in organic synthesis, mainly including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions for the construction of various fluorinated organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIDINE, include a boiling point of 201.5±40.0 °C and a density of 1.643±0.06 g/cm3 .Scientific Research Applications
3. Synthesis of Fluorinated Pyridines
- Methods of Application: Substituted 2-bromo-3-cyanopyridines were successfully converted into substituted 3-cyano-2-fluoropyridines. A nucleophilic replacement of bromine with fluorine was achieved in heated DMF with dry KF (Method A) or with dry TBAF (Method B). The yields of 2-fluoropyridines were 15–20% higher for Method B .
4. Synthesis and Application of Trifluoromethylpyridines
- Methods of Application: The synthesis and applications of TFMP involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
5. Synthesis of Fluorinated Pyridines for Radiobiology
- Application Summary: F18-substituted pyridines present a special interest as potential imaging agents for various biological applications, including local radiotherapy of cancer .
- Methods of Application: Substituted 2-bromo-3-cyanopyridines were successfully converted into substituted 3-cyano-2-fluoropyridines. A nucleophilic replacement of bromine with fluorine was achieved in heated DMF with dry KF (Method A) or with dry TBAF (Method B). The yields of 2-fluoropyridines were 15–20% higher for Method B .
6. Synthesis of Trifluoromethylpyridines for Vapor–Phase Reaction
- Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the development of organic compounds containing fluorine. These compounds have earned fluorine a unique place in the arsenal of the discovery chemist. As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
- Methods of Application: The synthesis and applications of TFMP involve various chemical reactions. The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Safety And Hazards
The safety and hazards of a similar compound, 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, include warnings for skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding dust formation, ensuring adequate ventilation, and wearing personal protective equipment .
properties
IUPAC Name |
2-bromo-3-(2,2-difluoroethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-7-5(2-1-3-11-7)12-4-6(9)10/h1-3,6H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDBNSRQNJZFIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OCC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,2-difluoroethoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

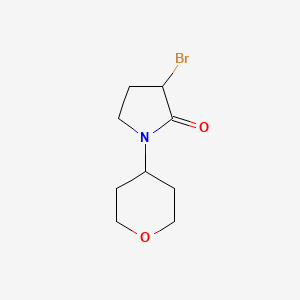
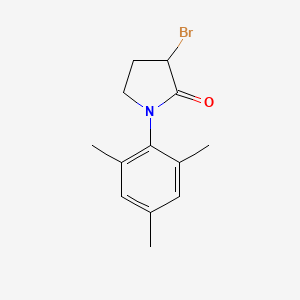

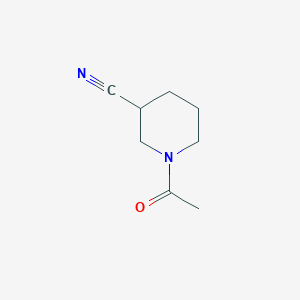
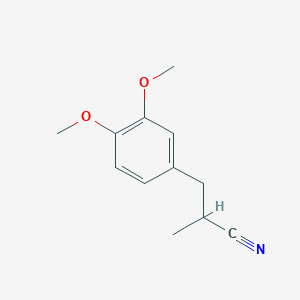
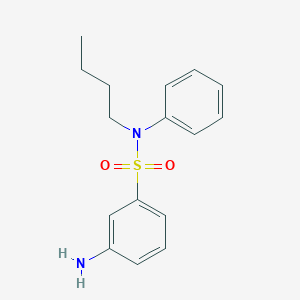
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
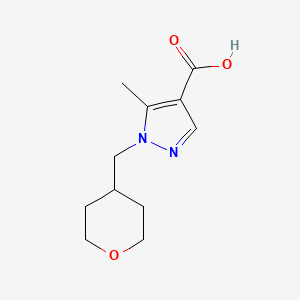

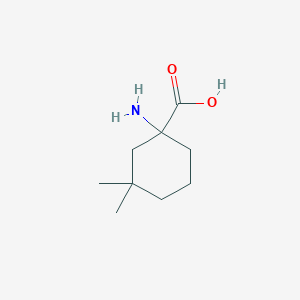
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
